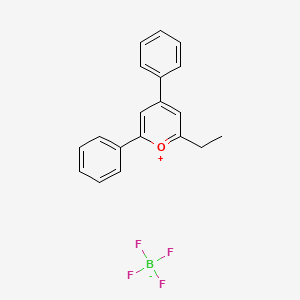

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyrylium proton (H-3) resonates as a singlet near δ 9.2–9.5 ppm due to deshielding by the adjacent positively charged oxygen. The ethyl group’s methyl protons appear as a triplet at δ 1.2–1.4 ppm , while its methylene group resonates as a quartet at δ 2.8–3.0 ppm . Phenyl protons exhibit multiplet signals between δ 7.3–7.8 ppm .

- ¹³C NMR : The pyrylium carbons (C-2, C-4, C-6) show signals at δ 160–170 ppm , characteristic of sp²-hybridized carbons adjacent to oxygen. Phenyl carbons appear between δ 125–140 ppm , and the ethyl group’s carbons are observed at δ 15–25 ppm (CH₃) and δ 30–40 ppm (CH₂).

Infrared (IR) Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

The conjugated π-system of the pyrylium core absorbs strongly in the 300–400 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), with a maximum near 350 nm due to π→π* transitions. Substituents modulate the absorbance; phenyl groups extend conjugation, while the ethyl group causes a slight bathochromic shift.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion ([M]⁺) for C₁₉H₁₇BF₄O is observed at m/z 348.1310 (calculated exact mass: 348.1312). Fragment ions include [C₁₉H₁₇O]⁺ (m/z 261.1274) and [BF₄]⁻ (m/z 86.9964).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the pyrylium ring’s HOMO-LUMO gap to be 4.2–4.5 eV , consistent with its UV-Vis absorption profile. The HOMO is localized on the oxygen atom and adjacent carbons, while the LUMO resides on the phenyl rings, indicating charge-transfer potential. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the pyrylium oxygen’s lone pairs and the σ* orbitals of the ethyl and phenyl groups, stabilizing the cationic core.

Molecular electrostatic potential (MEP) maps highlight regions of high electron density (negative potential) around the oxygen and fluorine atoms, contrasting with the positive potential at the pyrylium center. These features underpin the compound’s reactivity in cycloaddition and photochemical reactions.

Properties

IUPAC Name |

2-ethyl-4,6-diphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O.BF4/c1-2-18-13-17(15-9-5-3-6-10-15)14-19(20-18)16-11-7-4-8-12-16;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFYMCWGEWSXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[O+]C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate typically involves the condensation of acetophenone derivatives with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrylium ring. The final product is obtained by treating the pyrylium salt with tetrafluoroboric acid to yield the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.

Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrylium oxides.

Reduction: Dihydropyrylium derivatives.

Substitution: Substituted pyrylium salts with various functional groups.

Scientific Research Applications

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

Biology: Employed in the study of biological systems and as a fluorescent probe for imaging.

Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic pyrylium ring. The compound can participate in electron transfer processes, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways. The tetrafluoroborate anion stabilizes the pyrylium cation, enhancing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrylium Tetrafluoroborates

Substituent Effects on Physical and Chemical Properties

Pyrylium salts with varying substituents exhibit distinct physical properties and reactivities. Key examples include:

- Conversely, alkyl groups (e.g., ethyl or methyl) improve solubility in nonpolar solvents .

- Steric Effects : Bulky substituents like benzyl (4-benzyl-2,6-diphenylpyrylium BF₄⁻) reduce reactivity in sterically hindered reactions but improve selectivity in catalysis .

Comparison with Mesityl- and Tolyl-Substituted Analogs

4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate (MDPT) and 4-mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate (MD(p-tolyl)PT) exhibit higher oxidation potentials (>+2.0 V vs. SCE) compared to 2-ethyl-4,6-diphenylpyrylium BF₄⁻, enabling their use in challenging photoredox reactions (e.g., benzylic epoxide activation) . The mesityl group also imparts exceptional stability under visible-light irradiation.

Counterion Influence

The tetrafluoroborate anion is preferred over iodide or triflimide in ionic liquids due to lower viscosity (e.g., EBMIM BF₄⁻: 220 cP vs. EBMIM I: solid at RT). This trend extends to pyrylium salts, where BF₄⁻ enhances solubility and charge delocalization .

Comparison with Non-Pyrylium Tetrafluoroborate Salts

Pyridinium Derivatives

2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate (CAS 80575-97-9) features a nitrogen-containing aromatic ring. Its melting point (186–187°C) is lower than that of 2,4,6-triphenylpyrylium BF₄⁻, reflecting reduced lattice stability due to the pyridinium core’s planar geometry .

Ionic Liquids

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (CAS 117947-85-0) is a room-temperature ionic liquid (RTIL) with a viscosity of 48.3 cP, significantly lower than pyrylium salts. This highlights the role of the cationic structure in determining fluidity .

Key Research Findings

- Synthetic Utility : 2-Ethyl-4,6-diphenylpyrylium BF₄⁻ is synthesized via cyclocondensation under BF₃·Et₂O catalysis, achieving moderate yields (29–40%) .

- Catalytic Performance : While less oxidizing than MDPT, it remains effective in visible-light-mediated reactions due to its balanced electronic and steric profile .

- Stability : Pyrylium salts with phenyl substituents (e.g., 2,4,6-triphenylpyrylium BF₄⁻) exhibit higher thermal stability (MP: 250°C) compared to alkyl-substituted analogs .

Biological Activity

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate is a member of the pyrylium salt family, known for its diverse applications in organic synthesis and potential biological activities. Pyrylium salts have garnered attention due to their unique electronic properties and ability to act as photosensitizers in various chemical reactions. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H16BF4O

- Molecular Weight : 340.13 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo photoinduced electron transfer processes. Upon exposure to light, the compound can generate reactive intermediates that interact with biological macromolecules, leading to various cellular effects.

Key Mechanisms:

- Reactive Oxygen Species (ROS) Generation : The excited state of pyrylium salts can facilitate the formation of ROS, which are known to induce oxidative stress in cells.

- Inhibition of Enzymatic Activity : Pyrylium salts may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Potential : Research has shown that pyrylium salts can induce apoptosis in cancer cells through ROS-mediated pathways.

- Photodynamic Therapy (PDT) : Due to its photosensitizing properties, it is being investigated for use in PDT for cancer treatment.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when exposed to light, suggesting a potential application in infection control.

Case Study 2: Anticancer Effects

Research conducted on human cancer cell lines revealed that treatment with this compound resulted in increased levels of apoptosis markers. The mechanism was linked to oxidative stress induced by ROS generated upon irradiation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-ethyl-4,6-diphenylpyrylium tetrafluoroborate, and how can purity be maximized?

Answer:

The synthesis typically involves condensation of substituted acetophenones with ethyl acetoacetate in acidic media, followed by counterion exchange using tetrafluoroboric acid. Key steps include:

- Solvent selection : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol improves purity. Monitor by TLC for intermediates .

- Purity validation : Confirm via melting point analysis (expected range: 250–251°C) and ¹⁹F NMR to verify BF₄⁻ integration .

Advanced: How do solvent polarity and coordinating ability influence the catalytic efficiency of this compound in photoredox reactions?

Answer:

Solvent effects are critical due to the compound’s charge-transfer properties:

- Non-coordinating solvents (e.g., dichloromethane): Enhance redox potential by stabilizing the pyrylium cation, improving electron-transfer kinetics .

- Polar aprotic solvents (e.g., acetonitrile): Modulate excited-state lifetimes, as shown in thermal lens spectroscopy studies .

- Empirical optimization : Correlate solvent dielectric constant (ε) with reaction yields using cyclic voltammetry to map redox activity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ethyl group signals (δ 1.2–2.5 ppm). Use deuterated acetone for solubility .

- ¹⁹F NMR : Confirm BF₄⁻ presence (δ ~-150 ppm) and absence of free fluoride .

- Mass spectrometry (ESI+) : Detect molecular ion [M]⁺ at m/z 396.19 (C₂₃H₁₇O⁺) and isotopic pattern matching BF₄⁻ .

Advanced: What mechanistic role does this compound play in facilitating allenylation reactions with Grignard reagents?

Answer:

The pyrylium salt acts as an electrophilic activator:

- Intermediate formation : Reacts with propargyl alcohols to generate propargyloxypyridinium salts, enabling nucleophilic attack by Grignard reagents .

- Co-catalysis : CuI (1–5 mol%) enhances regioselectivity via π-complexation with the allenyl intermediate .

- Kinetic analysis : Monitor by in situ IR spectroscopy to track allenyl C≡C bond formation .

Basic: What storage conditions are critical for preserving the stability of this compound?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition .

- Moisture control : Use desiccants (e.g., silica gel) and maintain under nitrogen atmosphere .

- Light sensitivity : Protect from UV/visible light using amber glassware .

Advanced: How does the tetrafluoroborate counterion affect the electrochemical stability of pyrylium salts in lithium-ion battery electrolytes?

Answer:

- Ionic mobility : BF₄⁻ exhibits higher conductivity (10–15 mS/cm) in propylene carbonate compared to PF₆⁻ or ClO₄⁻ due to smaller Stokes radius .

- Anodic stability : Cyclic voltammetry in Li/LiMn₂O₄ cells shows stable operation up to 4.5 V vs. Li⁺/Li .

- Comparative studies : Use impedance spectroscopy to correlate BF₄⁻ concentration with charge-transfer resistance .

Basic: What personal protective equipment (PPE) is required when handling this compound?

Answer:

- Respiratory : N95 masks to avoid inhalation of fine particles .

- Eye/Face protection : Chemical goggles and face shields to prevent splashes .

- Gloves : Nitrile or neoprene gloves resistant to organic solvents .

Advanced: Can density functional theory (DFT) predict the reactivity of this compound in novel photochemical applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.